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Compound of Interest

Compound Name: Aminooxy-PEG4-acid

Cat. No.: B605439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-Aminooxy-PEG4-acid is a heterobifunctional linker designed for advanced peptide

synthesis and bioconjugation. It incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected

aminooxy group for chemoselective ligation and a carboxylic acid for standard amide bond

formation in solid-phase peptide synthesis (SPPS). The tetraethylene glycol (PEG4) spacer

enhances the solubility and pharmacokinetic properties of the resulting peptide conjugates.[1]

[2]

These application notes provide a comprehensive guide to the use of Fmoc-Aminooxy-PEG4-
acid in the synthesis of modified peptides, including detailed protocols for its incorporation into

a peptide sequence and subsequent oxime ligation for the creation of peptide-drug conjugates,

probes, and other advanced biomolecules.

Properties of Fmoc-Aminooxy-PEG4-acid
A summary of the key physical and chemical properties of Fmoc-Aminooxy-PEG4-acid is

presented in the table below.
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Property Value

Molecular Formula C26H33NO9

Molecular Weight 503.54 g/mol

Appearance White to off-white solid or oil

Purity ≥95%

Solubility
Soluble in common organic solvents (e.g., DMF,

NMP, DCM)

Storage
Store at -20°C, keep dry and protected from

light

Applications in Peptide Synthesis
Fmoc-Aminooxy-PEG4-acid is a versatile tool for the synthesis of complex peptides and

bioconjugates. Its primary applications include:

Site-Specific Functionalization: The aminooxy group allows for the precise, chemoselective

formation of a stable oxime bond with an aldehyde or ketone-containing molecule.[3] This is

particularly useful for the site-specific attachment of drugs, imaging agents, or other

functional moieties to a peptide.

Peptide-Drug Conjugates (PDCs): The linker can be used to conjugate cytotoxic drugs to

targeting peptides, creating PDCs for targeted cancer therapy.

PROTACs Synthesis: It serves as a PEG-based linker in the synthesis of Proteolysis

Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific

proteins.[4]

Surface Immobilization: Peptides functionalized with this linker can be immobilized on

aldehyde-activated surfaces for various research applications.

Improved Pharmacokinetics: The hydrophilic PEG4 spacer can improve the solubility and

circulation half-life of the resulting peptide conjugate.
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Experimental Protocols
The following protocols provide a general guideline for the use of Fmoc-Aminooxy-PEG4-acid
in manual Fmoc-based solid-phase peptide synthesis. Automated synthesizers can also be

programmed with similar steps.

Incorporation of Fmoc-Aminooxy-PEG4-acid into a
Peptide Sequence
This protocol describes the coupling of Fmoc-Aminooxy-PEG4-acid to the N-terminus of a

resin-bound peptide chain.

Materials:

Peptide-resin with a free N-terminal amine

Fmoc-Aminooxy-PEG4-acid

Coupling reagent (e.g., HATU, HBTU)

Base (e.g., DIPEA, NMM)

DMF (Peptide synthesis grade)

DCM (ACS grade)

Piperidine solution (20% in DMF)

Kaiser test kit

Procedure:

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, deprotect

it by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
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Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove

residual piperidine. Perform a Kaiser test to confirm the presence of a free amine.

Coupling:

Dissolve Fmoc-Aminooxy-PEG4-acid (1.5-3 equivalents relative to resin loading) and a

coupling reagent such as HATU (1.5-3 equivalents) in DMF.

Add a base like DIPEA (3-6 equivalents) to the solution and pre-activate for 1-5 minutes.

Add the activated linker solution to the resin.

Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle

agitation.

Monitoring the Coupling: Monitor the reaction progress using the Kaiser test. A negative

result (yellow beads) indicates a complete reaction.

Washing: Once the coupling is complete, wash the resin with DMF (5-7 times) and DCM (3

times) to remove excess reagents.

Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to

remove the Fmoc group from the incorporated linker, exposing the aminooxy group for

subsequent ligation.

Final Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times). Dry the

resin under vacuum.

On-Resin Oxime Ligation
This protocol describes the reaction of the resin-bound aminooxy-functionalized peptide with an

aldehyde-containing molecule.

Materials:

Resin-bound peptide with a free aminooxy group

Aldehyde-containing molecule (e.g., drug, probe)
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Aniline (as a catalyst, optional but recommended)

Ligation buffer (e.g., 100 mM sodium phosphate, pH 4.5-7.0)

DMF or other suitable co-solvent

Procedure:

Resin Swelling: Swell the aminooxy-functionalized peptide-resin in a suitable solvent like

DMF.

Ligation Reaction:

Dissolve the aldehyde-containing molecule (5-10 equivalents) in the ligation buffer. A co-

solvent like DMF may be added to aid solubility.

If using a catalyst, add aniline to the solution (e.g., 100 mM final concentration).

Add the solution to the resin.

Allow the reaction to proceed at room temperature for 2-24 hours with gentle agitation.

The reaction can be monitored by cleaving a small amount of resin and analyzing the

product by LC-MS.

Washing: After the ligation is complete, wash the resin with the ligation buffer, water, and

DMF to remove unreacted reagents.

Peptide Cleavage and Deprotection: Cleave the peptide conjugate from the resin and

remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA,

2.5% TIS, 2.5% H2O).

Purification: Purify the crude peptide conjugate by reverse-phase HPLC.

Characterization: Confirm the identity and purity of the final product by mass spectrometry

and analytical HPLC.

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes typical, though hypothetical, quantitative data for the

incorporation of Fmoc-Aminooxy-PEG4-acid and subsequent oxime ligation. Actual results will

vary depending on the specific peptide sequence and reaction conditions.

Parameter Representative Value Method of Analysis

Coupling Efficiency of Fmoc-

Aminooxy-PEG4-acid
>98%

Kaiser Test / LC-MS of cleaved

peptide

Overall Yield of Aminooxy-

Peptide (crude)
60-80%

Gravimetric / UV-Vis

Spectroscopy

Purity of Aminooxy-Peptide

(after purification)
>95% Analytical RP-HPLC

Oxime Ligation Efficiency (on-

resin)
>90%

LC-MS of cleaved peptide

conjugate

Overall Yield of Peptide

Conjugate (after purification)
30-50%

Gravimetric / UV-Vis

Spectroscopy

Purity of Final Peptide

Conjugate
>98% Analytical RP-HPLC

Visualizations
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Aminooxy-
PEG4-acid.
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Caption: Post-synthesis workflow for on-resin oxime ligation and final peptide conjugate

processing.
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Caption: Simplified mechanism of aniline-catalyzed oxime ligation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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